

# 2-Chloropropiophenone: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: 2-Chloropropiophenone

Cat. No.: B1346139

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This technical guide provides an in-depth analysis of **2-Chloropropiophenone** (CAS No. 6084-17-9), a key intermediate in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and analytical characterization.

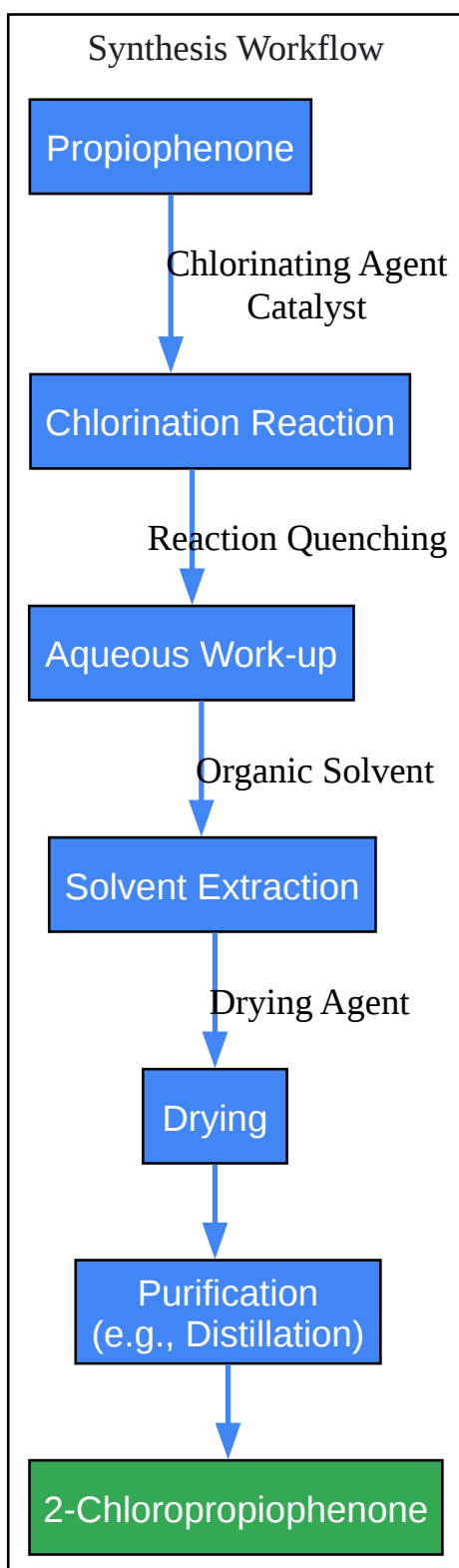
## Core Chemical and Physical Properties

**2-Chloropropiophenone**, with the IUPAC name 2-chloro-1-phenylpropan-1-one, is a versatile chemical building block.<sup>[1]</sup> Its utility in the synthesis of more complex molecules is well-established, particularly in the development of pharmaceutical compounds.<sup>[2]</sup> The quantitative properties of **2-Chloropropiophenone** are summarized in the table below for ease of reference.

Property	Value	Citations
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO	[1][2]
Molecular Weight	168.62 g/mol	[1]
CAS Number	6084-17-9	[1][3]
Physical State	Liquid	[3]
Appearance	Colorless	[3]
Boiling Point	Not available	
Melting Point	Not applicable	[3]
Density/Specific Gravity	1.16 g/cm <sup>3</sup>	[3]
Refractive Index	1.54	[3]
Purity (typical)	≥95.0% (GC)	[3]

## Synthesis of 2-Chloropropiophenone

The synthesis of chlorinated propiophenone derivatives is often achieved through the chlorination of propiophenone. While various methods exist for producing different isomers, this section outlines a representative protocol for the synthesis of **2-chloropropiophenone**. The following workflow illustrates the key steps in this process.



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A generalized workflow for the synthesis of **2-Chloropropiophenone**.

## Experimental Protocol: Synthesis

This protocol is a representative method for the  $\alpha$ -chlorination of a ketone and may require optimization for specific laboratory conditions.

- **Reaction Setup:** In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is charged with propiophenone and a suitable solvent (e.g., dichloromethane or acetic acid).
- **Chlorination:** A chlorinating agent, such as sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ), is added dropwise to the stirred solution at a controlled temperature. The reaction may be initiated with a radical initiator or catalyzed by an acid. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of water or a saturated sodium bicarbonate solution to neutralize any remaining acid.
- **Extraction:** The aqueous mixture is transferred to a separatory funnel, and the organic product is extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined.
- **Washing and Drying:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
- **Purification:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically by vacuum distillation, to yield pure **2-Chloropropiophenone**.

## Analytical Characterization

The identity and purity of the synthesized **2-Chloropropiophenone** should be confirmed using standard analytical techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] It provides information on the retention time of the compound and its mass spectrum, which can be used for structural elucidation and purity assessment.[5]

- **Sample Preparation:** A dilute solution of the **2-Chloropropiophenone** sample is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate.
- **Instrumentation:** A gas chromatograph equipped with a mass selective detector is used for the analysis.
- **GC Conditions:**
  - **Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness) is typically used.[5]
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).[5]
  - **Injector Temperature:** 250 °C.[5]
  - **Oven Program:** An initial temperature of 75 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 280 °C, which is then held for a period to ensure elution of all components.[5]
- **MS Conditions:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV.[6]
  - **Source Temperature:** 230 °C.[6]
  - **Mass Range:** A scan range of m/z 40-550 is appropriate to detect the molecular ion and fragmentation patterns.[6]
- **Data Analysis:** The resulting chromatogram is analyzed to determine the retention time and purity of the compound. The mass spectrum of the main peak is compared with known spectral libraries or analyzed to confirm the structure of **2-Chloropropiophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is an essential tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of hydrogen atoms in the molecule.[7]

- Sample Preparation: Approximately 5-10 mg of the purified **2-Chloropropiophenone** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.[8]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment is performed.
  - Number of Scans: A sufficient number of scans (e.g., 8 or 16) are acquired to obtain a good signal-to-noise ratio.
  - Reference: Tetramethylsilane (TMS) is typically used as an internal standard ( $\delta$  0.00 ppm).
- Data Analysis: The  $^1\text{H}$  NMR spectrum is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts ( $\delta$ ), integration values, and coupling patterns of the signals are analyzed to confirm the structure of **2-Chloropropiophenone**. For 2-chloropropane, a related structure, the methine proton (CH) adjacent to the chlorine is deshielded, and there is spin-spin coupling between the CH and methyl ( $\text{CH}_3$ ) protons.[7] A similar pattern of signals would be expected for **2-Chloropropiophenone**, with additional signals corresponding to the aromatic protons.

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